2-Mercapto-4,6-dimethylnicotinamide
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a core structure in many important biological molecules, including the vitamins niacin (nicotinic acid and nicotinamide) and pyridoxine (B80251) (vitamin B6). The introduction of a thiol group to the nicotinamide (B372718) scaffold creates a molecule with a rich and varied chemical character.
The presence of the thiol group introduces the possibility of tautomerism, where 2-Mercapto-4,6-dimethylnicotinamide can exist in equilibrium with its thione form, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamide. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the pyridine ring.
Significance of Sulfur-Containing Pyridine Derivatives in Chemical Sciences
Sulfur-containing pyridine derivatives are a versatile class of compounds with a broad spectrum of applications in both medicinal chemistry and materials science. The sulfur atom, with its ability to exist in various oxidation states and participate in diverse bonding patterns, imparts unique properties to these molecules.
In the realm of medicinal chemistry, these derivatives have been investigated for a wide range of biological activities, including as potential antifungal and antimicrobial agents. The thiol group can act as a nucleophile or a coordinating agent for metal ions, which is often a key feature in their biological mechanism of action. In materials science, sulfur-containing heterocycles are explored for their potential in the development of novel polymers and as ligands in coordination chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUHWHVTEYTPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 2 Mercapto 4,6 Dimethylnicotinamide
The specific physicochemical properties of 2-Mercapto-4,6-dimethylnicotinamide are not extensively documented in publicly available literature. However, based on its structure and data for related compounds, we can infer certain characteristics.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₀N₂OS | biosynth.com |
| Molecular Weight | 182.25 g/mol | biosynth.com |
| IUPAC Name | 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide | |
| CAS Number | 79927-21-2 | biosynth.com |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in polar organic solvents | Inferred |
Synthesis and Reactivity
While a specific, detailed synthesis for 2-Mercapto-4,6-dimethylnicotinamide is not readily found in the literature, general methods for the synthesis of related 2-mercaptopyridine (B119420) derivatives can provide insight into its probable synthetic routes.
A common approach involves the reaction of a corresponding 2-chloropyridine (B119429) derivative with a source of sulfur. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been achieved through the acylation of a substituted thiophen-2-amine with an acyl chloride. mdpi.com Another general method is the condensation reaction of a β-keto compound with a thiourea (B124793) derivative.
The reactivity of this compound is largely dictated by the thiol/thione group. This group can undergo S-alkylation, oxidation to form a disulfide bridge, and can act as a nucleophile in various reactions. The pyridine (B92270) nitrogen can also be protonated or alkylated, and the aromatic ring can potentially undergo electrophilic or nucleophilic substitution, although the specific conditions for such reactions would be influenced by the existing substituents.
Spectroscopic Data and Characterization
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for 2-Mercapto-4,6-dimethylnicotinamide are not widely published. However, for the related N-(thiophen-2-yl) nicotinamide (B372718) derivatives, characterization has been performed using these techniques. mdpi.com For example, in the ¹H NMR of a related compound, signals corresponding to the pyridine (B92270) and thiophene (B33073) protons, as well as the amide proton, were observed. mdpi.com The IR spectra of such compounds typically show characteristic peaks for the C=O stretch of the amide and the N-H stretch.
The following table outlines the expected spectroscopic features for this compound based on its structure.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for the aromatic proton on the pyridine ring, the two methyl groups, and the amide protons. The chemical shift of the thiol proton can be variable. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the two methyl groups, and the carbonyl carbon of the amide. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C-H stretching (aromatic and alkyl), C=O stretching (amide), and C=S stretching (thione tautomer). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Research Findings and Applications
Established Synthetic Routes to this compound
The synthesis of this compound, also known by its tautomeric name 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamide, is typically achieved through multi-stage processes. nih.gov These routes often involve the initial synthesis of a nitrile precursor, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, which is then hydrolyzed to the final carboxamide product.
Multi-Stage Synthesis Approaches
Multi-component reactions represent an efficient strategy for constructing the substituted pyridine (B92270) core. One notable approach involves the reaction of acetylenic ketones with cyanothioacetamide in the presence of a basic catalyst like morpholine. researchgate.net This method allows for the direct formation of 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles.
A similar strategy employs the condensation of a β-dicarbonyl compound, such as 3-pentylpentane-2,4-dione (B1266524) (a structural analog of acetylacetone), with cyanothioacetamide to yield the corresponding 2-thioxo-1,2-dihydropyridine-3-carbonitrile. researchgate.net These reactions are valuable for their ability to assemble the complex heterocyclic scaffold from relatively simple, acyclic precursors in a single step. The resulting nitrile can then be subjected to hydrolysis, typically under acidic or basic conditions, to afford the target nicotinamide.
Table 1: Example of a Multi-Component Synthesis for a Pyridinethione Precursor researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| Acetylenic Ketone | Cyanothioacetamide | Morpholine | Ethanol (B145695) | 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile |
| β-Dicarbonyl Compound | Cyanothioacetamide | Piperidine | Ethanol | 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile |
Precursor-Based Synthesis Strategies
A viable, though less commonly cited, synthetic route involves the nucleophilic substitution of a chloro-precursor. This pathway would begin with the synthesis of 2-chloro-4,6-dimethylnicotinamide. This intermediate can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). The use of thiourea typically forms an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the final 2-mercapto product. This represents a standard method for converting 2-chloropyridines into their 2-thiopyridine counterparts.
Malononitrile (B47326) is a versatile and crucial precursor in the synthesis of the nicotinamide's nitrile analog. nih.govmdpi.com One prominent method is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and 2-cyanothioacetamide, catalyzed by a base like piperidine. nih.gov This reaction efficiently constructs the 4-aryl-6-amino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile scaffold.
Alternatively, a two-step process can be employed where a chalcone (B49325) is first synthesized via the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. The resulting chalcone is then reacted with malononitrile and a source of ammonia, such as ammonium (B1175870) acetate, in a refluxing solvent like ethanol to yield the corresponding 2-amino-nicotinonitrile derivative. mdpi.com To obtain the mercapto compound, the amino group would need to be converted as described in the following section, or a variation using a sulfur-containing reagent like cyanothioacetamide instead of malononitrile could be used. For instance, the synthesis of 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile was achieved by reacting 4-[hydroxymethyl(methyl)amino]benzaldehyde with propanedinitrile (malononitrile). rsc.org
The conversion of a 2-aminopyridine (B139424) derivative to a 2-mercaptopyridine (B119420) is a well-established transformation that can be applied here. The synthesis would first require the preparation of 2-amino-4,6-dimethylnicotinamide. This amino intermediate can be synthesized via routes analogous to those for the nitrile, for example, through multi-component reactions that utilize cyanoacetamide instead of malononitrile.
The conversion proceeds via a Sandmeyer-type reaction. The 2-amino group is treated with sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C) to form a diazonium salt intermediate. This unstable intermediate is then decomposed in the presence of a sulfur-containing nucleophile. A common reagent for this purpose is potassium ethyl xanthate, which, upon heating followed by alkaline hydrolysis, yields the desired 2-mercaptopyridine. This pathway provides a reliable method for introducing the mercapto group onto the pyridine ring from a readily accessible amino precursor. nih.gov
Modifications for Substituted Mercaptonicotinamide Derivatives
The synthetic methodologies described allow for considerable variation to produce a range of substituted mercaptonicotinamide derivatives. The substitution pattern on the pyridine ring can be readily modified by choosing different starting materials.
Ring Substituents: By employing different β-dicarbonyl compounds or acetylenic ketones in multi-component reactions, the substituents at the 4- and 6-positions of the nicotinamide can be altered. For example, using 3-pentylpentane-2,4-dione instead of acetylacetone (B45752) (pentane-2,4-dione) introduces a pentyl group at the 5-position. researchgate.net
N-Substituted Amides: The amide group can be substituted by starting with a substituted cyanoacetamide in the initial ring-forming reaction or by synthesizing the nicotinic acid and then performing a coupling reaction with a desired amine. The synthesis of N-(thiophen-2-yl) nicotinamide derivatives, for example, was achieved by acylating substituted thiophen-2-amine with an acyl chloride. mdpi.com
S-Substituted Derivatives: The synthesized 2-mercapto group is itself a functional handle for further modification. It can be readily alkylated using various alkylating agents in the presence of a base to form 2-(alkylsulfanyl)pyridine derivatives, which have their own distinct chemical properties and potential applications. researchgate.net
Table 2: Key Precursors and Their Roles in Synthesis
| Precursor / Reagent | Chemical Formula | Role in Synthesis |
| Malononitrile | CH₂(CN)₂ | Source of C3 and nitrile group in pyridine ring formation. nih.govmdpi.com |
| Cyanothioacetamide | C₃H₄N₂S | Provides the C2-S-N1 fragment of the pyridinethione ring. researchgate.netresearchgate.net |
| Acetylacetone | C₅H₈O₂ | Forms the C4-C5-C6 backbone with methyl groups at positions 4 and 6. |
| 2-Chloro-4,6-dimethylnicotinamide | C₈H₉ClN₂O | Electrophilic precursor for nucleophilic substitution with a sulfur reagent. |
| 2-Amino-4,6-dimethylnicotinamide | C₈H₁₁N₃O | Precursor for diazotization and subsequent conversion to a mercapto group. |
Advanced Synthetic Approaches
The synthesis of this compound and its precursors is evolving, with modern research focusing on enhancing efficiency, reducing environmental impact, and exploring novel production pathways. Advanced approaches incorporate principles of green chemistry, biocatalysis, and computational modeling to innovate beyond traditional synthetic methods.
Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. researchgate.net The application of these principles to the synthesis of heterocyclic compounds, including nicotinamide derivatives, is an area of active research, focusing on catalytic methods, reaction efficiency, and the use of environmentally benign solvents. researchgate.netnih.gov
The use of catalysts is fundamental to green chemistry for their ability to improve reaction rates and selectivity, often under milder conditions. In the synthesis of related nicotinonitrile precursors, a β-cyclodextrin-catalyzed condensation reaction has been demonstrated as a scalable approach in aqueous media. This method highlights the use of non-toxic, biodegradable catalysts to facilitate key bond-forming reactions. Another green approach involves using simple inorganic bases, such as potassium carbonate (K₂CO₃), to catalyze cascade reactions in benign solvent systems like an ethanol/water mixture. mdpi.com While homogeneous catalysts like CuCl are used in some industrial carbonylation processes, the trend is toward developing more environmentally friendly and easily separable catalytic systems. mdpi.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, embody green chemistry principles by reducing the number of synthetic steps, minimizing waste, and improving atom economy. A scalable MCR approach has been adapted for synthesizing substituted nicotinonitriles, which are direct precursors to the target amide. This strategy involves the reaction of aldehydes, acetophenone (B1666503) derivatives, and malononitrile in an aqueous medium, showcasing a significant improvement in efficiency and environmental profile compared to traditional stepwise syntheses.
A primary goal of green chemistry is to replace hazardous organic solvents with safer alternatives. Water is an ideal green solvent, and its use has been successfully implemented in the synthesis of nicotinonitrile precursors. The use of an ethanol/water (1:1) mixture has also been reported as a green solvent system for the synthesis of related N,S-heterocyclic molecules. mdpi.com
Beyond solvent replacement, energy-efficient techniques are also employed. Microwave-assisted synthesis, for example, has been shown to be more efficient than conventional heating for certain reactions, leading to rapid completion times and high yields. mdpi.com These methods reduce energy consumption and often simplify purification processes. mdpi.com
Summary of Green Chemistry Techniques in Heterocyclic Synthesis
| Technique | Example | Key Advantages | Applicability to Target Compound | Reference |
|---|---|---|---|---|
| Catalysis | β-cyclodextrin catalyzed condensation | Uses a non-toxic, biodegradable catalyst in water. | Applicable for the synthesis of the nicotinonitrile precursor. | |
| Multicomponent Reaction (MCR) | Aldehyde + Acetophenone derivative + Malononitrile | Reduces steps, minimizes waste, improves atom economy. | Directly used for synthesizing the nicotinonitrile precursor. | |
| Green Solvents | Use of EtOH/H₂O (1:1) mixture | Reduces reliance on volatile organic compounds (VOCs). | Demonstrated for synthesis of related N,S-heterocycles. | mdpi.com |
| Microwave-Assisted Reaction | Used in cascade C–S coupling reactions | Rapid reaction completion, high yields, easy purification. | Could accelerate the synthesis of the heterocyclic core. | mdpi.com |
Biocatalysis utilizes enzymes and whole microorganisms to perform chemical transformations. This approach offers high selectivity and operates under mild, environmentally friendly conditions. While biocatalysis is a powerful tool in modern organic synthesis, specific literature detailing the biocatalytic production of this compound was not prominent in the search results. However, the general principles of using enzymes for selective synthesis are well-established and represent a potential future direction for the production of this and related compounds.
Computational chemistry provides powerful tools for predicting reaction outcomes and optimizing synthetic pathways. Methods like Density Functional Theory (DFT) calculations can be used to confirm reaction mechanisms. mdpi.com For instance, DFT calculations were employed to verify the sequential addition-substitution mechanism in a cascade reaction for synthesizing 2-mercapto dihydrothiazines. mdpi.com Such computational analysis allows researchers to understand complex reaction pathways and rationally design more efficient syntheses. This approach could be applied to predict the most viable and efficient routes for synthesizing this compound, potentially identifying novel catalysts or optimal reaction conditions before experimental work begins, thereby saving time and resources.
Green Chemistry Principles in Synthesis.
Reaction Mechanisms and Chemical Transformations
The chemical reactivity of this compound is primarily dictated by its functional groups: the thiol (-SH) group, the amide (-CONH2) group, and the substituted pyridine ring. These sites allow for a variety of chemical transformations, including derivatization, oxidation-reduction reactions, nucleophilic substitutions, and cyclizations.
The core structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules. Derivatization often targets the reactive thiol group or the aromatic pyridine ring. While specific mechanistic studies on the derivatization of the amide are not extensively detailed in the provided literature, research on the closely related compound, 2-Mercapto-4,6-dimethylnicotinonitrile, shows its utility as an intermediate in synthesizing aminomethyl derivatives medchemexpress.com. This suggests that the thiol group can readily participate in reactions to introduce new functionalities. For instance, in the Mannich reaction, the thiol can act as a nucleophile, attacking an iminium ion formed in situ from an amine and formaldehyde, leading to the formation of an aminomethyl derivative at the sulfur atom.
The sulfur atom in this compound is susceptible to oxidation. The thiol (-SH) group can be oxidized to form various sulfur-containing functional groups. The specific outcome depends on the nature of the oxidizing agent and the reaction conditions. For the related compound 2-Mercapto-4,6-dimethylnicotinonitrile, the mercapto group can be oxidized to form disulfides or sulfonic acids .
Oxidation to Disulfides: Mild oxidizing agents can induce the coupling of two thiol molecules to form a disulfide bridge (S-S).
Oxidation to Sulfonic Acids: Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can lead to the formation of the more highly oxidized sulfonic acid (-SO3H) group .
Conversely, reduction reactions typically target other parts of the molecule. While the amide group of this compound is relatively stable to reduction, the nitrile group of the related 2-Mercapto-4,6-dimethylnicotinonitrile can be reduced to a primary amine using agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation .
Table 1: Oxidation-Reduction Reactions of the 2-Mercapto-4,6-dimethylpyridine Core Structure
| Reaction Type | Functional Group | Reagents | Product Functional Group |
| Oxidation | Mercapto (-SH) | Mild Oxidants (e.g., I2, air) | Disulfide (-S-S-) |
| Oxidation | Mercapto (-SH) | Strong Oxidants (e.g., H₂O₂, KMnO₄) | Sulfonic Acid (-SO₃H) |
| Reduction* | Nitrile (-CN) | LiAlH₄, Catalytic Hydrogenation | Amine (-CH₂NH₂) |
*Note: Reduction data pertains to the related compound 2-Mercapto-4,6-dimethylnicotinonitrile .
The thiol group of this compound can act as a potent nucleophile, especially after deprotonation to the thiolate anion (-S⁻). This thiolate can participate in bimolecular nucleophilic substitution (S_N2) reactions. In an S_N2 mechanism, the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously libretexts.org. This process is bimolecular, meaning its rate depends on the concentration of both the nucleophile (the thiolate) and the electrophile (the substrate) masterorganicchemistry.com.
The key features of this reaction are:
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group libretexts.orgmasterorganicchemistry.com.
Inversion of Stereochemistry: If the electrophilic carbon is a chiral center, the reaction proceeds with an inversion of its stereochemical configuration masterorganicchemistry.com.
Substrate Steric Hindrance: The reaction rate is sensitive to steric hindrance around the electrophilic center, with rates being fastest for methyl and primary substrates and slowest for tertiary substrates masterorganicchemistry.com.
For example, the thiolate derived from this compound could react with an alkyl halide (e.g., methyl iodide) to form a thioether derivative.
The structure of this compound and its nitrile analogue are ideal precursors for synthesizing fused heterocyclic systems. The presence of a nucleophilic thiol group and an adjacent nitrile or amide group on the pyridine ring allows for intramolecular or intermolecular cyclization reactions.
A notable example is the use of 2-Mercapto-4,6-dimethylnicotinonitrile to synthesize thieno[2,3-b]pyridine (B153569) derivatives, which are important fused heterocyclic cores medchemexpress.com. In a common pathway, the thiol group reacts with an α-haloketone or a similar bifunctional electrophile. The initial nucleophilic attack by the sulfur atom displaces the halide, forming a thioether intermediate. Subsequent intramolecular cyclization, often involving the nitrile group, followed by tautomerization, leads to the formation of the stable, fused aromatic thieno[2,3-b]pyridine system.
While specific degradation pathways for this compound are not detailed, examining the degradation of structurally related or functionally analogous compounds like sulfonylureas provides insight into potential mechanisms. Sulfonylureas are known to degrade in the environment through several pathways, with biodegradation being considered a primary mechanism for their dissipation researchgate.net.
Key degradation pathways for sulfonylureas include:
Enzymatic Degradation: Certain microorganisms possess enzymes, such as esterases, that can catalyze the breakdown of sulfonylurea herbicides. For example, the SulE esterase has been shown to degrade sulfonylureas in a process involving four concerted steps nih.gov.
Chemical Hydrolysis: The sulfonylurea bridge is susceptible to hydrolysis, which breaks the molecule into smaller, less active components. This process is often influenced by soil pH researchgate.net.
Microbial Degradation: Beyond specific enzymes, various soil microorganisms can utilize sulfonylureas as a carbon source, leading to their breakdown researchgate.net. Endophytic bacteria, for instance, have demonstrated the ability to effectively degrade herbicides like bensulfuron (B1205469) methyl researchgate.net.
These mechanisms, particularly enzymatic action and hydrolysis, highlight potential routes through which compounds with amide and sulfur-containing moieties, such as this compound, might be transformed or degraded in biological or environmental systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Advanced Solution-State NMR Techniques
Modern NMR spectroscopy utilizes a variety of sophisticated techniques to unravel complex molecular structures. For a molecule like this compound, which possesses multiple proton and carbon environments, multi-dimensional NMR experiments are particularly insightful.
Multi-dimensional NMR techniques, such as COSY, HSQC, and NOESY, are crucial for assigning the proton (¹H) and carbon (¹³C) signals and understanding the spatial arrangement of the molecule. researchgate.netsdsu.eduyoutube.comyoutube.com
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would reveal correlations between the protons of the two methyl groups and the aromatic proton on the pyridine ring, as well as any coupling involving the amide and mercapto protons, helping to confirm the substitution pattern of the nicotinamide core.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. researchgate.netsdsu.edu This is instrumental in assigning the carbon signals of the pyridine ring and the methyl groups by linking them to their directly bonded protons. For instance, the signals for the C4 and C6 methyl carbons would show cross-peaks with the signals of their respective methyl protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netyoutube.com This is particularly useful for determining the conformation of the molecule, such as the orientation of the carboxamide group relative to the pyridine ring and the spatial proximity of the methyl groups to other parts of the molecule.
The combined application of these multi-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals and provides a detailed picture of the molecule's connectivity and preferred conformation in solution. By integrating the data from COSY, HSQC, and NOESY experiments, chemists can piece together the complete molecular structure of this compound, confirming the positions of the mercapto, dimethyl, and nicotinamide functionalities on the pyridine ring.
Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms
While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, including both crystalline and amorphous states. acs.orgnih.govresearchgate.net For a compound like this compound, ssNMR can provide valuable insights into its polymorphic forms, packing arrangements, and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution spectra of solid samples. nih.gov The chemical shifts observed in ssNMR can be influenced by the crystal packing and hydrogen bonding network, offering a deeper understanding of the solid-state structure. acs.org
Quantitative NMR Applications
Quantitative NMR (qNMR) has emerged as a highly accurate and precise method for determining the concentration and purity of chemical compounds. wku.eduresearchgate.net This technique relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. wku.edu For this compound, qNMR could be employed to:
Determine Purity: By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the absolute purity of a sample can be calculated. wku.edu
Analyze Mixtures: In a reaction mixture, qNMR can be used to determine the relative ratios of reactants, products, and byproducts without the need for chromatographic separation.
The accuracy of qNMR measurements is highly dependent on experimental parameters such as relaxation delays, pulse angles, and signal-to-noise ratio, which must be carefully optimized. wku.edu
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the electron density and, consequently, the atomic positions can be generated.
For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide precise information on:
Bond Lengths and Angles: The exact distances between atoms and the angles between bonds can be determined with high precision.
Conformation: The solid-state conformation of the molecule, including the planarity of the pyridine ring and the orientation of the substituent groups, would be unequivocally established.
While a specific crystal structure for this compound is not found in the searched literature, analysis of related structures like N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide provides a template for the type of data that would be obtained, including space group and unit cell dimensions. mdpi.com
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Experimental Data
A comprehensive structural and analytical profile of the chemical compound this compound, as requested, cannot be compiled at this time due to a significant lack of publicly accessible, detailed experimental data. Extensive searches for specific analytical information, including single-crystal and powder X-ray diffraction, mass spectrometry, and infrared/Raman spectroscopy, have not yielded the necessary results to construct a scientifically rigorous article based on the provided outline.
While the compound is listed in chemical databases such as PubChem under CAS number 79927-21-2, these entries primarily contain computed properties and identifiers rather than experimentally determined structural and spectroscopic data. nih.gov The required information for a detailed analysis—such as crystallographic parameters, diffraction patterns, mass fragmentation data, and vibrational frequencies—is not present in the available public domain literature or databases found during the search.
The requested article structure is highly specific, requiring in-depth discussion and data tables for advanced characterization techniques. For instance, a section on single-crystal X-ray diffraction necessitates access to crystallographic information files (CIFs) which contain atomic coordinates, unit cell dimensions, and space group information. Similarly, a thorough treatment of powder X-ray diffraction requires access to raw or processed diffractograms to analyze crystalline phases. Discussions on mass spectrometry and vibrational spectroscopy are contingent on the availability of experimental spectra to identify molecular fragmentation patterns and characteristic functional group vibrations.
Searches for alternative names, such as "1,2-Dihydro-4,6-dimethyl-2-thioxo-3-pyridinecarboxamide," also failed to uncover any primary research articles or datasets containing the requisite experimental characterization. nih.gov The search results predominantly consisted of general descriptions of the analytical techniques themselves or data for unrelated chemical compounds.
Without access to primary research that has performed and published these specific analyses on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, the creation of the article focusing on the structural elucidation and advanced characterization of this specific compound is not currently feasible.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost.
The electronic structure of a molecule is fundamental to understanding its chemical properties. DFT calculations are used to determine the distribution of electrons within the molecule and to identify regions that are susceptible to chemical reactions.
Key parameters derived from DFT for the analysis of electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.comnih.gov
For instance, in a study of a different nicotinamide derivative, DFT calculations at the B3LYP/6-311G++(d,p) level of theory determined the HOMO-LUMO energy gap to be 4.415 eV. mdpi.com A small frontier orbital gap is indicative of a highly polarizable and chemically reactive compound. mdpi.com
Another important aspect of electronic structure analysis is the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. nih.gov
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.521 | Electron-donating ability |
| ELUMO | -2.106 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.415 | Chemical reactivity and kinetic stability |
DFT calculations are instrumental in predicting the chemical reactivity of molecules. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (σ), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity.
The elucidation of reaction pathways is another significant application of DFT. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby understanding the mechanism of a chemical transformation. While specific reaction pathway studies for this compound are not widely published, the reactivity of related reduced forms of nicotinamide riboside has been investigated, revealing their propensity for isomerization and degradation. nih.govacs.org These studies highlight the complex chemical behavior of nicotinamide-related compounds. nih.govacs.org
DFT methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For substituted pyridines, 13C NMR chemical shifts can be calculated using computational methods, which aids in the assignment of structures. researchgate.net Similarly, theoretical vibrational wavenumbers can be calculated and scaled to provide a good correlation with experimental IR and Raman spectra. nih.govresearchgate.net For example, in a study on 2-(methylthio)nicotinic acid, DFT calculations were used to simulate the IR and Raman spectra, which showed good agreement with the experimental data. researchgate.net
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C2 | 150.2 | 151.5 |
| C3 | 124.1 | 125.3 |
| C4 | 136.8 | 137.9 |
| C5 | 123.5 | 124.6 |
| C6 | 149.8 | 150.9 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com This technique provides detailed information about the conformational dynamics and intermolecular interactions of a system. mdpi.com
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule's motion over a period of time, researchers can identify stable conformations and understand how the molecule transitions between them. mdpi.comcapes.gov.br For instance, MD simulations of other complex molecules have been used to study the conformational changes in binding pockets of enzymes upon ligand binding. acs.org In a study on tankyrase 2, a protein that binds nicotinamide, MD simulations revealed four distinct conformations of the binding pocket, two of which were only observed in the simulations. acs.org This highlights the power of MD in uncovering hidden dynamic states of a system. acs.org
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvent effects on the solute's conformation and dynamics. rsc.org These simulations can also provide insights into the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the solute and solvent molecules. acs.org The synthesis of related mercapto-substituted heterocyclic compounds has been explored in various green solvents, indicating the importance of the solvent environment in the chemical processes involving these types of molecules. nih.govmdpi.com
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein. Such studies can forecast the binding mode and affinity, providing a rationale for the compound's potential biological effects.
Prediction of Binding Modes and Affinities
The prediction of how a ligand like this compound might fit into the binding site of a protein is a primary outcome of molecular docking. This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site. Scoring functions are then employed to estimate the binding affinity for each pose, which is often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potentially more potent interaction. researchgate.net
The accuracy of these predictions is a significant area of research, with efforts focused on improving scoring functions and considering the flexibility of both the ligand and the protein. nih.gov For a compound like this compound, identifying the most probable binding modes is the first step toward understanding its mechanism of action at a molecular level. mdpi.com It is also possible for a ligand to have multiple contributing binding modes, a factor that can be investigated through advanced simulation techniques. nih.gov
Illustrative Prediction of Binding Affinities for this compound with Hypothetical Protein Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| Kinase A | -8.5 | 150 |
| Protease B | -7.2 | 800 |
| Receptor C | -9.1 | 50 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not publicly available.
Analysis of Interaction Sites with Biological Targets
Beyond predicting binding affinity, molecular docking provides a detailed view of the specific interactions between the ligand and the amino acid residues of the protein target. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net For this compound, identifying these key interactions is crucial for explaining its binding specificity and for designing future analogs with improved potency or selectivity.
For instance, the amide and mercapto groups of this compound could potentially form hydrogen bonds with polar residues in a binding pocket, while the dimethyl-substituted pyridine ring could engage in hydrophobic interactions. Advanced techniques like classical and accelerated molecular dynamics (MD) simulations can further refine the understanding of these interactions and the stability of the predicted binding poses over time. nih.govnih.gov
Hypothetical Key Interactions of this compound with a Kinase Target
| Interacting Residue | Interaction Type | Atom(s) in this compound Involved |
| Asp145 | Hydrogen Bond | Amide N-H |
| Lys72 | Hydrogen Bond | Carbonyl Oxygen of Amide |
| Val55 | Hydrophobic Interaction | Pyridine Ring |
| Leu128 | Hydrophobic Interaction | Methyl Groups |
| Thr143 | Hydrogen Bond | Mercapto Group |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not publicly available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com These models are built on the principle that the biological activity of a compound is a function of its molecular structure and physicochemical properties. nih.gov
Development of Predictive Models for Biological Activity
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is required. nih.gov For this compound and its analogs, this would involve synthesizing a library of related compounds and testing their activity in a relevant biological assay. Next, a wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode topological, geometrical, electronic, and physicochemical properties. nih.gov
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like neural networks, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govijpbs.net The predictive power of the resulting model is then rigorously validated using statistical techniques such as cross-validation and by using an external set of compounds not used in the model development. nih.govresearchgate.net Such models, once validated, can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. nih.govchemrxiv.orgarxiv.org
Correlation of Molecular Descriptors with Experimental Data
A crucial aspect of QSAR modeling is the interpretation of the final equation, which reveals which molecular descriptors have the most significant impact on biological activity. nih.gov For example, a QSAR model for a series of analogs of this compound might reveal that descriptors related to hydrophobicity, such as LogP, and electronic properties, such as the energy of the highest occupied molecular orbital (HOMO), are strongly correlated with activity.
This information provides valuable insights into the mechanism of action and can guide the rational design of new compounds with enhanced activity. For instance, if a positive correlation with a descriptor for hydrogen bond donating capacity is found, it would suggest that modifications to the molecule that increase this property might lead to more potent compounds. researchgate.net
Illustrative QSAR Model Equation and Descriptor Correlation
Hypothetical QSAR Equation: pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + 2.1
| Molecular Descriptor | Correlation with Activity | Implication for Design |
| LogP (Hydrophobicity) | Positive | Increasing hydrophobicity may enhance activity. |
| Molecular Weight | Negative | Smaller, more compact molecules may be preferred. |
| Number of Hydrogen Bond Donors | Positive | Increasing hydrogen bond donating potential may improve potency. |
| Polar Surface Area | No significant correlation | This property may be less critical for the observed activity. |
Note: The data and equation in this table are hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound and its analogs are not publicly available.
Antimicrobial and Antitubercular Activity Research
The pyridine nucleus, a core component of this compound, is recognized for its significant biological activities, which has spurred investigations into the antimicrobial and antitubercular potential of its derivatives.
Evaluation against Mycobacterium tuberculosis
A significant area of research for derivatives of this compound has been their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study focused on a series of 4,6-dimethyl-2-(alkyl/arylthio)nicotinamide derivatives, which are structurally related to the target compound, revealed promising antitubercular activity.
In this research, the compounds were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis H37Rv using the Lowenstein-Jensen method. The findings indicated that many of the synthesized compounds exhibited significant antitubercular activity, with some showing inhibitory effects at a concentration of 12.5 µg/mL. The study highlighted that the presence of a substituted alkyl group at the 2-position and an amide group at the 3-position of the pyridine ring contributed to the observed activity. Furthermore, a structure-activity relationship (SAR) analysis suggested that increasing the chain length of the alkyl group at the 2-position led to a considerable increase in the antitubercular activity of the molecules.
Antitubercular Activity of 4,6-dimethyl-2-(Alkylthio)nicotinamide Derivatives
| Compound | Alkyl Group | Concentration (µg/mL) | Activity against M. tuberculosis H37Rv |
|---|---|---|---|
| 4a | Methyl | 12.5 | Active |
| 4b | Ethyl | 12.5 | Active |
| 4c | Propyl | 12.5 | Very Good |
| 4d | Butyl | 12.5 | Very Good |
Data sourced from a study on substituted pyridine derivatives.
Broad-Spectrum Antibacterial Screening
While specific broad-spectrum antibacterial screening data for this compound is not extensively detailed in the available research, studies on related nicotinamide and pyridine derivatives suggest a potential for such activity. For instance, research on other nicotinamide derivatives has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action often involve the disruption of microbial cell membranes or interference with essential metabolic pathways.
Exploration of Other Pharmacological Activities
Beyond its antimicrobial potential, the structural features of this compound have prompted investigations into other pharmacological effects.
Antitumor and Antipyretic Properties
The antitumor potential of nicotinamide derivatives has been an active area of research. Studies on various substituted nicotinamides have shown considerable in vitro antitumor properties against a range of human tumor cell lines, including those for breast, colon, and liver cancer. The mechanisms underlying these effects are thought to involve the induction of apoptosis and the inhibition of cancer cell proliferation. However, specific studies focusing on the antitumor activity of this compound are limited.
Information regarding the antipyretic properties of this compound is not prominent in the scientific literature. However, some N-substituted saccharins, which are heterocyclic compounds, have been reported to possess antipyretic activity.
Enzyme Inhibition Studies (e.g., DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an important target for various therapeutic agents, including anticancer and antimicrobial drugs. While there is a vast body of research on DHFR inhibitors, specific studies evaluating the inhibitory activity of this compound against DHFR are not well-documented. The general class of pyridine derivatives has been investigated for DHFR inhibition, with the activity being dependent on the specific substitutions on the pyridine ring.
Other Therapeutic Potential
The therapeutic potential of this compound and its analogs extends to other areas. For example, its precursor, 2-Mercapto-4,6-dimethylnicotinonitrile, is noted for its antioxidant activity, which is attributed to its ability to scavenge free radicals. This suggests that this compound may also possess antioxidant properties. The mercapto group is believed to play a role in this activity by donating electrons to neutralize free radicals.
Structure-Activity Relationship (SAR) Studies in Drug Discovery
The exploration of a compound's structure-activity relationship (SAR) is a cornerstone of modern drug discovery, providing a roadmap for optimizing therapeutic efficacy while minimizing undesirable effects. For the chemical class to which this compound belongs, SAR studies have been instrumental in identifying key structural motifs that govern biological activity and in guiding the design of more potent and selective agents. While specific SAR data for this compound is not extensively documented in publicly available research, the principles derived from studies on analogous nicotinamide derivatives offer valuable insights.
Research into nicotinamide derivatives has revealed several structural features that are critical for their biological effects, particularly in the realms of antifungal and anticancer activities. nih.govmdpi.com The nicotinamide core itself serves as a crucial scaffold, with the pyridine ring and the carboxamide side chain providing essential points of interaction with biological targets. nih.govmdpi.com
Specifically, in the context of antifungal agents, the substitution pattern on the aniline ring of related nicotinamide derivatives has been shown to be a key determinant of activity. acs.org For instance, the presence and position of substituents on this ring can significantly influence the compound's ability to inhibit enzymes like succinate dehydrogenase (SDH). acs.org Studies on a series of nicotinamide derivatives demonstrated that the meta-position of the aniline ring is a critical location for substitution to enhance antifungal activity. acs.org
The 2-mercapto group of this compound introduces a reactive thiol moiety. In related compounds, this group can be a critical pharmacophore, potentially forming covalent bonds with target proteins or participating in metal chelation within an enzyme's active site. The methyl groups at the 4 and 6 positions of the pyridine ring can also influence activity by affecting the compound's solubility, metabolic stability, and steric interactions with the target.
| Structural Feature | Postulated Role in Biological Activity | Example from Analogous Compounds |
|---|---|---|
| Nicotinamide Scaffold | Core structure for interaction with target enzymes. | Acts as a foundational element in both antifungal and anticancer nicotinamide derivatives. nih.gov |
| Pyridine Ring | "Hinge-binding" motif in kinase inhibitors. nih.gov | Interacts with the ATP-binding pocket of VEGFR-2. nih.govnih.gov |
| Carboxamide Group | Participates in hydrogen bonding with the target. | Essential for the activity of many enzyme inhibitors. |
| 2-Mercapto Group | Potential for covalent bond formation or metal chelation. | The thiol group is a reactive handle for interaction with cysteine residues in proteins. |
| Substituents on an Aniline Ring (in analogs) | Modulation of potency and selectivity. acs.org | Meta-position substitution is key for antifungal activity in some series. acs.org |
| 4,6-Dimethyl Groups | Influence solubility, metabolism, and steric fit. | Can enhance binding affinity by occupying hydrophobic pockets. |
Lead optimization is an iterative process that refines the structure of a promising "hit" compound to enhance its desired therapeutic properties. patsnap.com For nicotinamide derivatives, including those structurally related to this compound, several design principles guide this process. A primary strategy involves structural simplification or elaboration to improve properties like potency, selectivity, and pharmacokinetic profiles. scienceopen.com
One key principle is the systematic modification of substituents on the core scaffold. nih.gov For example, in the development of pyridine-carboxamide based inhibitors of Diacylglycerol O-Acyltransferase-1 (DGAT-1), optimization of an initial lead compound through structural modifications led to the discovery of more potent molecules. nih.gov This often involves exploring a range of electronic and steric properties of the substituents to map out the SAR.
Another important design strategy is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties. This can lead to improved potency, reduced toxicity, or altered metabolic stability. For instance, the amide linker in some bioactive compounds has been successfully replaced with ureas or sulfonamides. scienceopen.com
In the context of developing covalent inhibitors, a design principle involves fine-tuning the reactivity of the electrophilic "warhead," such as the mercapto group. The goal is to achieve a balance where the compound is reactive enough to form a covalent bond with its intended target but not so reactive that it indiscriminately modifies other biomolecules, which could lead to toxicity.
The optimization of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is also a critical aspect of lead optimization. patsnap.com Modifications to the structure of this compound, such as altering lipophilicity or introducing metabolically stable groups, could be guided by these principles to produce a more drug-like candidate.
| Design Principle | Description | Application in Nicotinamide Analogs |
|---|---|---|
| Systematic Substituent Modification | Varying substituents on the core scaffold to probe SAR. nih.gov | Altering groups on the pyridine or an attached phenyl ring to improve potency. acs.orgnih.gov |
| Structural Simplification/Elaboration | Removing or adding molecular fragments to improve drug-like properties. scienceopen.com | Truncating complex side chains to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com |
| Bioisosteric Replacement | Replacing functional groups with others that have similar properties. | Substituting an amide linker with a sulfonamide to enhance cellular potency. scienceopen.com |
| Modulation of Covalent Reactivity | Fine-tuning the electrophilicity of a reactive group. | Optimizing the reactivity of a thiol group to achieve selective target engagement. |
| Pharmacokinetic (ADME) Optimization | Modifying the structure to improve absorption, distribution, metabolism, and excretion. patsnap.com | Adjusting lipophilicity to enhance cell permeability and metabolic stability. |
Understanding the mechanism by which a compound elicits a biological response is crucial for rational drug design. For nicotinamide derivatives, mechanistic studies have often pointed towards enzyme inhibition as a primary mode of action.
For example, certain antifungal nicotinamide derivatives function as succinate dehydrogenase inhibitors (SDHIs). acs.org SDH is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, these compounds disrupt cellular respiration and energy production in fungi, leading to their demise. Molecular docking studies of these inhibitors have provided insights into how they bind to the enzyme's active site, with specific interactions, such as those with key amino acid residues like proline and phenylalanine, being crucial for their inhibitory activity. acs.org
In the context of cancer, some nicotinamide-based molecules act as inhibitors of protein kinases, such as VEGFR-2. nih.govmdpi.com These enzymes are critical regulators of cell signaling pathways that control cell growth, proliferation, and angiogenesis. By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent the downstream signaling events that drive tumor progression. nih.gov
Thionicotinamide, a related nicotinamide analog, has been investigated as a potential inhibitor of NAD+ kinase (NADK), an enzyme responsible for the synthesis of NADP+. wikipedia.org By inhibiting NADK, thionicotinamide can deplete the cellular pool of NADPH, which is essential for biosynthetic pathways and antioxidant defense, thereby inducing oxidative stress in cancer cells. wikipedia.org
Given the structure of this compound, it is plausible that it could act as an enzyme inhibitor. The mercapto group could potentially interact with cysteine residues in the active site of a target enzyme, leading to covalent inhibition. Further mechanistic studies would be required to elucidate the specific molecular targets and pathways modulated by this compound.
Biochemical and Proteomics Research Applications
The unique chemical properties of this compound make it a potentially valuable tool in biochemical and proteomics research. Its utility in these fields would largely stem from the presence of the reactive mercapto group and the nicotinamide scaffold, which can be tailored for specific applications. scbt.com
Biochemical probes are small molecules used to study biological systems. The mercapto group in this compound makes it a candidate for development as a covalent probe. Covalent probes can form stable bonds with their protein targets, which facilitates their identification and characterization.
For instance, the thiol group can be exploited to target cysteine residues in proteins, which are often found in the active sites of enzymes. By designing derivatives of this compound that incorporate a reporter tag (e.g., a fluorophore or a biotin molecule), researchers could potentially label and identify novel protein targets. This approach is central to activity-based protein profiling (ABPP), a powerful chemical proteomic strategy for mapping the functional state of enzymes in complex biological samples.
Furthermore, pyridine-containing compounds have been utilized as "quiescent affinity labels," which are weak electrophiles that become activated upon binding to a target protein. nih.gov This "switchable" reactivity can enhance the selectivity of covalent modification. The pyridine ring in this compound could potentially contribute to such a mechanism, allowing for more targeted protein labeling.
The inhibitory potential of nicotinamide derivatives against various enzymes suggests that this compound could be a valuable tool for studying enzyme structure and function. researchgate.netnih.gov By systematically evaluating its effects on a panel of enzymes, researchers could identify specific targets and gain insights into their catalytic mechanisms.
The interaction of thionicotinamide with NAD+ kinase provides a template for how this compound might be used to investigate enzyme systems. wikipedia.org By acting as an inhibitor, it could be used to probe the physiological roles of a target enzyme in cellular pathways. For example, if it were found to inhibit a particular kinase, it could be used to study the downstream consequences of blocking that kinase's activity.
Moreover, the development of this compound derivatives as affinity-based probes could be employed in chemical proteomics to identify the targets of the compound on a proteome-wide scale. nih.goviqproteomics.com This involves immobilizing a derivative on a solid support to capture its binding partners from a cell lysate, which are then identified by mass spectrometry. This approach can reveal not only the primary target of a compound but also potential off-target interactions, providing a comprehensive understanding of its biological effects.
Based on a comprehensive search for "this compound" and its applications, there is insufficient publicly available scientific literature to generate a thorough and informative article that strictly adheres to the requested outline on its roles in materials science, catalysis, and agriculture.
The search did not yield specific research findings, data tables, or detailed studies regarding the incorporation of this compound into advanced materials, its use in metal complex catalysis or cross-coupling reactions, or its applications in plant growth regulation and as a precursor for agrochemicals.
Therefore, it is not possible to provide a scientifically accurate article based on the stipulated requirements and content inclusions.
Advanced Analytical Method Development
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 2-Mercapto-4,6-dimethylnicotinamide, both liquid and gas chromatography present viable, albeit different, approaches.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. xs-purify.com Due to the compound's polarity, stemming from the amide and mercapto groups, reverse-phase HPLC is the most suitable approach. sielc.com
A typical HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comcreative-proteomics.com The pH of the mobile phase can be adjusted with modifiers like formic acid or phosphoric acid to ensure the compound is in a single ionic state, which improves peak shape and retention time reproducibility. sielc.com Detection is commonly achieved using a UV detector, set at a wavelength corresponding to one of the compound's absorption maxima, likely around 260-270 nm, which is characteristic of the nicotinamide (B372718) structure. nih.govsielc.com
Table 1: Postulated HPLC Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for polar analytes. |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid | Provides good separation for polar compounds; formic acid ensures sharp peaks and is MS-compatible. sielc.com |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 262 nm | Nicotinamide and its derivatives show strong absorbance at this wavelength. nih.govsielc.com |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
Direct analysis of this compound by Gas Chromatography (GC) is generally impractical due to its low volatility and the presence of polar functional groups (amide and thiol) that can lead to poor peak shape and thermal decomposition in the GC inlet and column. researchgate.netlibretexts.org Therefore, derivatization is a necessary step to increase the compound's volatility and thermal stability. researchgate.netnih.gov
The primary targets for derivatization are the active hydrogens on the thiol (-SH) and amide (-CONH2) groups. libretexts.org Common derivatization strategies include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can react with the thiol and amide groups to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, creating a much more volatile and thermally stable derivative. researchgate.net
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can acylate the amide and thiol groups. The resulting fluorinated derivative also exhibits enhanced volatility and can be detected with high sensitivity using an electron capture detector (ECD). libretexts.org
Alkylation: Reagents like pentafluorobenzyl bromide (PFB-Br) can alkylate the thiol group. This is particularly useful for introducing a strongly electron-capturing group for sensitive ECD detection. libretexts.org
Table 2: Potential Derivatization Reagents for GC Analysis of this compound
| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Resulting Derivative |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Thiol, Amide | Trimethylsilyl (TMS) ether/amide |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Thiol, Amide | Trimethylsilyl (TMS) ether/amide |
| Trifluoroacetic Anhydride | TFAA | Thiol, Amide | Trifluoroacetyl ester/amide |
| Pentafluorobenzyl Bromide | PFB-Br | Thiol | Pentafluorobenzyl thioether |
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a higher degree of certainty in compound identification by furnishing both retention time and mass-to-charge ratio (m/z) data, along with fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of MS. For this compound, an LC-MS method would utilize the HPLC conditions described previously, with the crucial requirement that the mobile phase additives be volatile (e.g., formic acid or ammonium (B1175870) formate (B1220265) instead of phosphoric acid). sielc.comcreative-proteomics.com In positive ion mode electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 183.06. Tandem MS (MS/MS) analysis of this parent ion would yield characteristic fragment ions, providing structural confirmation. LC-MS/MS is particularly powerful for quantifying low levels of the compound in complex matrices. shimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of the compound. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating that it can be volatilized for analysis, though conditions are not specified. nih.gov The mass spectrum shows a molecular ion peak, which is crucial for identification. The coupling of GC with MS allows for the unequivocal identification of the derivatized analyte peaks in the chromatogram. nih.gov
Table 3: GC-MS Data for this compound from PubChem
| Parameter | Value | Reference |
| PubChem CID | 709000 | nih.gov |
| NIST Number | 258399 | nih.gov |
| Molecular Ion (m/z) | 182 | nih.gov |
| Major Fragment Ions (m/z) | 165, 149, 121, 93 | nih.gov |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative analysis of this compound, provided the sample matrix is not overly complex. The method relies on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum.
The nicotinamide moiety has a characteristic UV absorbance peak around 262 nm. nih.govnist.gov The presence of the thione (C=S) group, which is in tautomeric equilibrium with the thiol (-SH) form, also contributes to the UV-Vis spectrum. Thiones are known to have absorptions at longer wavelengths than their corresponding carbonyls. Therefore, a quantitative method could be developed by measuring the absorbance at an absorption maximum and using a calibration curve constructed from standards of known concentrations. Derivative spectrophotometry can be employed to resolve the analyte peak from interfering substances in the sample matrix. nih.gov
Additionally, colorimetric methods could be developed based on the reactivity of the thiol group. For instance, thiols can react with specific reagents to form colored complexes. A potential method could involve the reaction with 4-(2-pyridylazo)resorcinol (B72590) (PAR) in the presence of a metal ion like vanadium, a technique that has been applied to other thionicotinamides. uw.edu.pl The intensity of the resulting colored complex, measured spectrophotometrically, would be proportional to the concentration of the analyte.
Table 4: Potential Spectrophotometric Method Parameters
| Method Type | Principle | Proposed Wavelength (λmax) | Key Reagents |
| Direct UV Spectrophotometry | Measurement of intrinsic UV absorbance of the pyridine (B92270) and thione chromophores. | ~262 nm | Methanol or suitable buffer |
| Colorimetric Method | Formation of a colored complex with the thiol group. | Dependent on complex (e.g., ~560 nm for V-PAR) | Vanadium(V), 4-(2-pyridylazo)resorcinol (PAR) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-mercapto-4,6-dimethylnicotinamide, and what are the critical reaction parameters?
- Methodology : The compound can be synthesized via acid-catalyzed hydrolysis of 4,6-dimethyl-2-(alkylthio)nicotinonitrile precursors. Key steps include:
- Reagent selection : Use concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.
- Temperature control : Maintain reflux conditions (typically 80–100°C) to optimize hydrolysis efficiency while avoiding side reactions.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields pure amide derivatives .
- Yield optimization : Adjusting the molar ratio of nitrile to acid (1:2–1:3) and reaction duration (6–12 hours) improves yields.
Q. How is this compound characterized structurally and functionally?
- Analytical techniques :
- Spectroscopy : IR confirms the presence of thiol (-SH) and amide (-CONH₂) groups (e.g., IR peaks at ~2550 cm⁻¹ for S-H and ~1650 cm⁻¹ for C=O).
- NMR : ¹H NMR reveals methyl group protons (δ 2.3–2.5 ppm, singlet) and pyridine ring protons (δ 7.5–8.0 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental analysis : Confirms C, H, N, and S percentages within ±0.3% of theoretical values .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<5 mg/mL at 25°C).
- Stability : Degrades under prolonged UV exposure or in strongly alkaline conditions (pH >10). Store at 4°C in airtight, amber vials .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the regioselectivity of this compound synthesis?
- Variables to test :
- Solvent polarity : Higher polarity solvents (e.g., DMF vs. THF) may favor nucleophilic attack at the pyridine C2 position.
- Catalyst choice : Substituting HCl with Lewis acids (e.g., ZnCl₂) could reduce side-product formation.
- Protecting groups : Introduce temporary protecting groups (e.g., acetyl) on the pyridine nitrogen to direct thiolation .
- Validation : Monitor reaction progress via TLC and compare yields using HPLC or GC-MS.
Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?
- Troubleshooting steps :
Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
Compound purity : Verify via HPLC (>95% purity) to exclude impurities affecting bioactivity.
Statistical rigor : Apply ANOVA or t-tests with Bonferroni correction to assess significance across replicates .
- Case example : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or culture media composition .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved pharmacokinetics?
- Key modifications :
- Alkyl chain variation : Introduce longer alkyl chains (e.g., C6H13) to enhance lipophilicity and membrane permeability.
- Bioisosteric replacement : Replace the pyridine ring with quinazolinone or imidazoline scaffolds to modulate target binding .
- Evaluation metrics :
- In vitro ADME : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-1/2 .
Data Interpretation and Experimental Design
Q. What methodologies are critical for validating the compound’s mechanism of action in enzymatic assays?
- Approach :
- Enzyme inhibition assays : Measure IC₅₀ using fluorogenic substrates (e.g., for proteases or kinases).
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
- Negative controls : Include buffer-only and enzyme-inhibitor (e.g., EDTA for metalloenzymes) samples .
Q. How should researchers address spectral artifacts (e.g., overlapping NMR peaks) during structural elucidation?
- Solutions :
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve proton-proton correlations and assign quaternary carbons.
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs for unambiguous signal assignment.
- Computational validation : Compare experimental spectra with DFT-predicted chemical shifts .
Ethical and Reporting Standards
Q. What ethical considerations apply when reporting preclinical data for this compound?
- Guidelines :
- Animal studies : Follow ARRIVE 2.0 guidelines for experimental design, sample size justification, and welfare reporting.
- Data transparency : Share raw spectral data and bioassay results in repositories like Zenodo or ChemRxiv.
- Conflict of interest : Disclose funding sources and patent applications related to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
